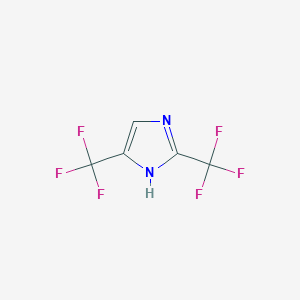

2,5-bis(trifluoromethyl)-1H-imidazole

Description

Significance of Fluorine and Trifluoromethyl Groups in Organic Chemistry and Material Science

The strategic incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern chemistry and material science. researchgate.net Fluorine's status as the most electronegative element endows it with unique properties that dramatically alter the characteristics of parent molecules. numberanalytics.com When bonded to carbon, it forms the strongest single bond in organic chemistry, a feature that imparts exceptional thermal stability and resistance to chemical degradation. numberanalytics.comnih.gov This inherent stability makes fluorinated compounds robust under harsh conditions. numberanalytics.com

The introduction of trifluoromethyl groups, in particular, can profoundly modify a molecule's physical, chemical, and biological properties. These effects include alterations in acidity, basicity, lipophilicity, and metabolic stability. In material science, fluorination is critical for developing high-performance materials such as fluoropolymers (e.g., Teflon), which are valued for their non-stick and water-repellent properties. acs.orgman.ac.uk Fluorinated compounds are also integral to the development of advanced materials like ionic liquids, specialized solvents, and materials for energy applications. numberanalytics.comman.ac.uk The unique attributes of organofluorine compounds have made them indispensable in a wide array of applications, from pharmaceuticals and agrochemicals to cutting-edge functional materials. researchgate.netman.ac.uk

Overview of Imidazole (B134444) Chemistry in Contemporary Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govijpsjournal.com First synthesized by Heinrich Debus in 1858, this scaffold is a fundamental building block in both natural and synthetic chemistry. ijpsjournal.com It is a core component of essential biological molecules, including the amino acid histidine, histamine, and purines. researchgate.netresearchgate.net

A key feature of the imidazole ring is its electron-rich character, which allows it to readily engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. nih.govresearchgate.net This binding capability is a primary reason for the broad spectrum of biological activities exhibited by imidazole derivatives, which include anticancer, antifungal, and antihistaminic properties. nih.govijpsjournal.comnih.gov In contemporary research, the imidazole scaffold is not only explored for medicinal applications but also for its role in material science, where its derivatives are investigated for creating sustainable materials, catalysts, and sensors. numberanalytics.com The amphoteric nature of the imidazole ring, meaning it can act as both a weak acid and a weak base, further adds to its chemical versatility. nih.gov

Table 1: Physicochemical Properties of the Parent Imidazole Ring

Property Value Reference Molecular Formula C₃H₄N₂ researchgate.net Appearance White or colorless solid Solubility Highly soluble in water and other polar solvents Basicity (pKa of conjugate acid) ~7.0 [6, 24] Acidity (pKa) ~14.5 Dipole Moment (in dioxane) 4.8 D Boiling Point 267.8 °C Melting Point 88.9 °C

Rationales for Investigating 2,5-bis(trifluoromethyl)-1H-imidazole and Related Architectures

The fusion of the robust imidazole scaffold with potent trifluoromethyl groups presents a compelling subject for chemical investigation. The resulting molecule, this compound, is a platform for exploring the synergistic effects of these two important chemical motifs.

The trifluoromethyl group is a powerful electron-withdrawing group. The presence of two such groups on the imidazole ring at the C2 and C5 positions drastically alters the electronic landscape of the heterocycle. While the parent imidazole ring is electron-rich, the bis(trifluoromethyl) substitution renders the ring significantly more electron-deficient. acs.orgacs.org This electronic modulation has profound implications for the molecule's reactivity. For instance, the basicity of the ring's nitrogen atoms is substantially reduced compared to unsubstituted imidazole. Consequently, electrophilic substitution reactions, which are typical for many aromatic systems, become more challenging with this compound. acs.org Conversely, the electron-poor nature of the ring enhances its susceptibility to nucleophilic attack. This altered reactivity opens new avenues for synthetic transformations that are not accessible with standard imidazole derivatives.

The field of organofluorine chemistry has a rich history, with foundational synthesis methods like halogen exchange and diazotization reactions being established over a century ago. nih.gov However, dedicated investigations into the synthesis of fluorine-containing imidazoles began in earnest around the early 1980s, spurred by the realization that introducing fluorine into heterocyclic compounds could significantly enhance their biological activity. researchgate.net Early reviews from the late 1970s presented fragmentary data on the synthesis of some fluoroimidazole derivatives. researchgate.net

Synthetic approaches to trifluoromethylated imidazoles have included electrophilic substitution on a pre-formed (trifluoromethyl)imidazole ring to introduce other substituents. acs.org Other methods involve building the imidazole ring from fluorinated precursors. The development of a variety of N-F fluorinating agents has also provided tools for introducing fluorine into heterocyclic systems. beilstein-journals.org Precursors for the application of these compounds can be seen in related structures; for example, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole were investigated as novel antibacterial agents, demonstrating the potential of this chemical architecture. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name Chemical Class This compound Perfluoroalkylated Heterocycle Histidine Amino Acid / Imidazole Derivative Histamine Biogenic Amine / Imidazole Derivative Purine Heterocyclic Aromatic Compound Teflon (Polytetrafluoroethylene) Fluoropolymer 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole Halogenated/Fluorinated Imidazole Derivative

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6N2/c6-4(7,8)2-1-12-3(13-2)5(9,10)11/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDZLUYCWFGXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Bis Trifluoromethyl 1h Imidazole and Its Precursors

Development of Efficient Synthesis Routes to Heavily Fluorinated Imidazoles

The construction of the imidazole (B134444) ring system, especially when substituted with robust electron-withdrawing groups, requires specialized and efficient synthetic routes. Methodologies have evolved from classical condensation reactions to more sophisticated strategies like multicomponent and cycloaddition reactions, alongside precise functionalization techniques.

Cycloaddition Reactions Involving Fluorinated Synthons

Cycloaddition reactions provide a powerful and regioselective method for constructing heterocyclic rings. researchgate.net Specifically, [3+2] cycloadditions are a key strategy for synthesizing five-membered rings like imidazoles and have been successfully adapted for the introduction of trifluoromethyl groups.

One notable method involves a silver-catalyzed [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides to produce 5-(trifluoromethyl)imidazoles. rsc.org This approach offers an effective way to introduce the CF3 group at the C5 position of the imidazole core. rsc.org Another innovative strategy involves a base-mediated cascade reaction of o-trifluoromethyl benzylamines with benzyl (B1604629) nitriles. acs.org This process proceeds through the generation of a difluoroquinone methide intermediate, which then engages in a rare [3+2] cycloaddition with the nitrile group to form a monofluorinated tricyclic 2H-imidazole ring system. acs.org

The reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849) also represents a novel ring transformation. nih.gov This reaction proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring, leading to the formation of 4-trifluoromethyl-3,4-dihydroimidazoles, which can be subsequently dehydrated to yield 4-trifluoromethylimidazoles. nih.gov Although not a direct cycloaddition, this transformation of one five-membered heterocycle into another demonstrates the utility of cyclic fluorinated synthons.

Regioselective Functionalization and Derivatization of Imidazole Rings

Achieving regioselective functionalization of the imidazole ring is critical for synthesizing specifically substituted derivatives like the 2,5-bis(trifluoromethyl) isomer. The inherent reactivity of the different carbon positions on the imidazole ring can be modulated using protecting groups and specific reagents.

A flexible method for the functionalization of all positions of the imidazole heterocycle has been developed using regioselective directed metalations and a sulfoxide/magnesium exchange. nih.gov This allows for targeted arylations, acylations, and other substitutions. Furthermore, selective N-alkylation strategies can be employed to differentiate the two nitrogen atoms, enabling further controlled functionalization. nih.gov

For direct fluorination, electrophilic fluorinating agents are employed. A method using N-fluorobenzenesulfonimide (NFSI) allows for the regioselective and direct fluorination of rationally designed imidazole derivatives. acs.org By carefully controlling the protecting groups on the imidazole nitrogen, it is possible to target either the reactive C5-position or the more challenging C4-position. acs.org Similarly, the fluorinating reagent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been used for the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, demonstrating its utility in functionalizing imidazole-based ring systems. acs.org

Trifluoromethylation and Bis(trifluoromethyl) Introduction Techniques

The introduction of one or more trifluoromethyl groups onto the imidazole scaffold is the defining challenge in the synthesis of 2,5-bis(trifluoromethyl)-1H-imidazole. This can be accomplished either by direct trifluoromethylation of a pre-formed imidazole ring or by constructing the ring from building blocks that already contain the CF3 moiety.

Direct Trifluoromethylation Approaches for Imidazole Rings

Direct C-H trifluoromethylation offers the most straightforward route to trifluoromethylated heterocycles by avoiding the need for pre-functionalized substrates. nih.gov A general and operationally simple protocol uses a benchtop stable trifluoromethyl radical source that functions on a wide variety of heteroaromatic systems, including those with unprotected N-H bonds. nih.gov This method proceeds at ambient temperature and demonstrates high functional group tolerance, with trifluoromethylation occurring at the innately reactive positions of the substrate. nih.gov

Another approach involves the direct trifluoroethylation of imidazole derivatives using reagents like trifluoroethyl phenyliodonium (B1259483) bis((trifluoromethyl)sulfonyl)imide, which provides high yields of the corresponding salts. rsc.org While this introduces a -CH₂CF₃ group rather than a -CF₃ group, it demonstrates the principle of direct C-H functionalization with fluorinated moieties. For precursors like imidazole-2-thiones, electrophilic trifluoromethylation using a Togni reagent can be achieved after a sulfur-transfer reaction, providing access to 2-(trifluoromethylthio)-imidazoles. nih.govacs.org

Table 2: Examples of Innate C-H Functionalization on Heterocycles

| Substrate | Reaction | Product Position | Selectivity | Reference |

|---|---|---|---|---|

| Dihydroquinine | Direct Arylation | C-2 | Exclusive | nih.gov |

| Dihydroquinine | Direct Trifluoromethylation | C-7 | Exclusive | nih.gov |

| Varenicline | Direct Arylation | C-2 | Exclusive | nih.gov |

| Varenicline | Direct Trifluoromethylation | C-5 | 4:1 | nih.gov |

Utilization of Fluorinated Building Blocks and Reagents in Imidazole Synthesis

An alternative and often more controlled strategy is to construct the imidazole ring using precursors that already contain one or more trifluoromethyl groups. rsc.orgresearchgate.net This approach circumvents the often harsh conditions and potential regioselectivity issues associated with direct trifluoromethylation.

Trifluoromethyl-β-dicarbonyls and other trifluoromethylated synthons are pivotal building blocks in this regard. researchgate.net A convenient synthesis of 4-trifluoromethylimidazoles starts from N-acyl-N-alkylglycines, which are treated with trifluoroacetic anhydride (B1165640) to form mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. nih.gov These intermediates then react with an ammonia source to yield the target imidazole derivatives. nih.gov

Trifluoroacetimidoyl chlorides are another versatile class of building blocks. rsc.org They can be used in palladium-catalyzed multicomponent reactions to produce trifluoromethyl-containing imidazoles. nih.gov They are also key reactants in silver-catalyzed [3+2] cycloadditions with azomethine ylides for the synthesis of 5-(trifluoromethyl)imidazoles, demonstrating their utility in building the heterocyclic core with a pre-installed CF3 group. rsc.org The synthesis of analogues like 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole further illustrates the use of trifluoromethylated starting materials in established imidazole synthesis protocols. semanticscholar.org

Mechanochemical Synthesis Approaches for Substituted Imidazoles

Mechanochemical synthesis, a technique that utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful tool in organic synthesis. This solvent-free approach offers significant advantages, including reduced reaction times, simplified work-up procedures, and minimized solvent waste. mdpi.com

In the context of substituted imidazoles, mechanochemistry has been successfully employed to synthesize a variety of derivatives, including those bearing fluorine-containing groups. mdpi.com The general procedure involves grinding the reactants, such as an imidazole and a halogenated reagent, in a stainless steel jar with steel balls. mdpi.com This process can be performed with or without a catalyst or a liquid-assisting grinding (LAG) agent. mdpi.com

Research has demonstrated that this method can produce substituted imidazoles in yields ranging from 29% to as high as 99%. mdpi.com An interesting phenomenon observed in these reactions is the "aging effect," where the conversion rates and final yields of imidazolium (B1220033) salts increase when the reaction mixture is left for a period after the initial grinding process. mdpi.com

Two primary types of equipment are used for these syntheses:

Planetary Ball Mills: These mills can achieve high rotational speeds (e.g., 800 rpm) and are often used with bases like sodium hydroxide (B78521) or potassium carbonate and catalysts such as copper(0) or copper(II) sulfate. mdpi.com

Mixer Mills: Operating at lower frequencies (e.g., 10 or 25 Hz), these mills are also effective for the synthesis. mdpi.com

The mechanochemical approach provides a viable alternative to conventional methods, which often require high temperatures and polar solvents over extended reaction times. mdpi.com

Table 1: Comparison of Mechanochemical Synthesis Procedures for Substituted Imidazoles

| Parameter | Planetary Mill (Fritsch PULVERISETTE 7) | Mixer Mill (Retsch MM400) |

|---|---|---|

| Reactants | Imidazole and halogenated reagent | Imidazole and halogenated reagent |

| Grinding Vessel | 20 mL stainless steel jar | 10 mL stainless steel jar |

| Grinding Media | Five 10 mm stainless steel balls | Two 10 mm stainless steel balls |

| Additives | Base (NaOH, K2CO3, KOH), Catalyst (CuSO4, Cu(0)), or LAG | Catalyst (Cu(0)) or LAG (optional) |

| Speed | 300, 500, or 800 rpm | 10 or 25 Hz |

| Procedure | Four cycles of 45 min with 5 min breaks | Four cycles of 45 min with 5 min breaks |

| Yields | 29% - 99% mdpi.com |

Green Chemistry Principles in the Synthesis of Fluorinated Imidazoles

The synthesis of fluorinated imidazoles is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciepub.comsemanticscholar.org This involves the development of environmentally benign catalysts and the adoption of solvent-free and atom-economical methodologies.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of substituted imidazoles, a variety of catalysts have been explored to facilitate reactions under milder conditions and improve selectivity.

For multicomponent reactions (MCRs) to produce tri- and tetrasubstituted imidazoles, fluoroboric acid-derived catalyst systems have shown significant potential. rsc.org These include aqueous HBF₄, solid-supported HBF₄, metal tetrafluoroborates, and tetrafluoroborate-based ionic liquids. rsc.org Among these, HBF₄–SiO₂ has been identified as a standout catalyst for both three-component and four-component reactions, and it is recyclable for up to five consecutive uses without a significant loss of activity. rsc.org The catalytic potency of metal tetrafluoroborates has been found to follow the order: Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂ > NaBF₄ ≈ LiBF₄ ≈ Cu(BF₄)₂. rsc.org

In the realm of electrophilic fluorination, which is crucial for producing fluorinated heterocycles, modern reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and operational simplicity. mdpi.com Catalytic methods have been developed to use these reagents under benign conditions. mdpi.com For instance, the regioselective fluorination of rationally designed imidazole derivatives can be achieved using NFSI, enabled by in situ deprotonation. acs.org Furthermore, bifunctional hydrogen-bond donor catalysts have been employed in asymmetric fluorination via halogen exchange, achieving excellent enantioselectivity (up to 99% ee) for the synthesis of chiral sulfonimidoyl fluorides. acs.org

Solvent-free reaction conditions are a key aspect of green synthesis, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. semanticscholar.orgthepharmajournal.com Several methodologies for the synthesis of substituted imidazoles have been developed that operate under solvent-free conditions, often with the aid of a catalyst.

One-pot, three-component cyclocondensation reactions are a prime example. For instance, 2,4,5-trisubstituted imidazoles can be synthesized by reacting 1,2-dicarbonyl compounds, aldehydes, and ammonium (B1175870) acetate (B1210297) under solvent-free thermal conditions using a Brønsted acidic ionic liquid like diethyl ammonium hydrogen phosphate (B84403) as a recyclable catalyst. sciepub.comresearchgate.net Similarly, wet cyanuric chloride has been used as an efficient catalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles at 120°C. thepharmajournal.com Mechanochemical synthesis, as discussed previously, is inherently a solvent-free method. mdpi.commdpi.com

Atom economy is another fundamental principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. MCRs are intrinsically atom-economical as they combine multiple reactants in a single step to form a complex product, minimizing waste. The synthesis of 1,2-fluorohydrins through the asymmetric hydrogenation of fluorinated allylic alcohols using an iridium complex catalyst is an example of an atom-economical approach to creating fluorinated building blocks. researchgate.net

Table 2: Green Synthesis Methodologies for Substituted Imidazoles

| Methodology | Catalyst/Conditions | Key Green Chemistry Features | Reference |

|---|---|---|---|

| Three-component cyclocondensation | Diethyl ammonium hydrogen phosphate (ionic liquid) / Thermal, solvent-free | Recyclable catalyst, solvent-free, excellent yields, short reaction times | sciepub.comresearchgate.net |

| Three-component reaction | Wet cyanuric chloride / Solvent-free, 120°C | Solvent-free, high yields, easy workup, atom economy | thepharmajournal.com |

| Mechanochemical synthesis | Mechanical grinding (ball mill) / Solvent-free | Solvent-free, reduced reaction times, prevents environmental pollution | mdpi.commdpi.com |

| Asymmetric hydrogenation | Azabicyclo thiazole-phosphine iridium complex | Atom-economical, operational simplicity | researchgate.net |

| Electrophilic fluorination | NFSI with in situ deprotonation | Regioselective, direct functionalization | acs.org |

Purification and Isolation Techniques for Fluorinated Imidazole Derivatives

The purification and isolation of the target compound are critical final steps in any synthetic process. For fluorinated imidazole derivatives, several techniques are employed to ensure high purity.

Solid-Phase Extraction (SPE): This technique is particularly useful for the purification of radiolabeled compounds like [¹⁸F]fluoromisonidazole. The synthesis mixture is passed through a reversed-phase SPE cartridge (e.g., C18), which retains the desired product while allowing impurities to pass through. ugd.edu.mk The purified product is then eluted with a small amount of a suitable solvent, such as ethanol (B145695) in water. ugd.edu.mk This method has also been adapted for the purification of ¹⁸F-labelled bioconjugates, where a Sep-Pak C18 cartridge is used to remove unreacted [¹⁸F]fluoride after the labeling reaction. rsc.org

Crystallization: Crystallization is a common and effective method for purifying solid imidazole derivatives. The process can involve dissolving the crude product in a suitable solvent or solvent mixture (e.g., methanol (B129727), benzene, toluene) and allowing the pure compound to crystallize upon cooling or solvent evaporation. google.com A specific technique involves crystallization on a cooled surface, where the crude imidazole derivative is melted and then crystallized onto a surface held at a controlled temperature. The remaining liquid impurities are drained off, and the purified crystals are then melted and collected. google.com

Selective Precipitation: This method is employed to separate regioisomers of imidazole derivatives. It involves treating a mixture of isomers in a suitable solvent with a strong acid (e.g., toluenesulfonic acid, methanesulfonic acid). This leads to the selective formation and precipitation of the acid salt of the desired isomer, which can then be isolated by filtration. google.com

Column Chromatography: Flash column chromatography on silica (B1680970) gel is a widely used technique for the purification of a broad range of organic compounds, including fluorinated imidazoles. nih.gov The crude reaction mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity to separate the desired product from byproducts and unreacted starting materials. nih.gov

Table 3: Purification Techniques for Fluorinated Imidazole Derivatives

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the target compound while impurities are washed away. | Purification of [¹⁸F]FMISO using reversed-phase cartridges. | ugd.edu.mk |

| Crystallization | Separation of a pure solid from a solution or melt based on differences in solubility. | Purification of imidazole derivatives from solvents like methanol or by crystallization on a cooled surface. | google.com |

| Selective Precipitation | Addition of a reagent to selectively precipitate one component from a mixture. | Separation of imidazole regioisomers by forming a salt with a strong acid. | google.com |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Purification of fluorosulfonylated products using a silica gel column. | nih.gov |

Chemical Reactivity and Transformation Studies of 2,5 Bis Trifluoromethyl 1h Imidazole

Electronic Effects of Bis(trifluoromethyl) Substitution on Imidazole (B134444) Reactivity

The introduction of two -CF3 groups onto the imidazole scaffold dramatically modifies its electronic properties, primarily through strong inductive electron withdrawal. nih.gov This effect decreases the electron density of the aromatic ring system, making the compound significantly more electron-deficient than its non-fluorinated counterpart. Consequently, the acidity of the N-H proton is substantially increased, and the ring's susceptibility towards electrophilic and nucleophilic attacks is inverted compared to standard imidazoles. mdpi.com The electron-withdrawing nature of -CF3 groups deactivates aromatic rings towards electrophilic attack while activating them for nucleophilic substitution. youtube.com

Imidazole is typically an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, usually at the C-4 or C-5 positions. mdpi.com However, in 2,5-bis(trifluoromethyl)-1H-imidazole, the powerful deactivating effect of the two -CF3 groups renders the imidazole ring highly resistant to electrophilic attack. youtube.com Reactions that proceed under these conditions are expected to be sluggish and require harsh conditions.

In the event of a forced electrophilic substitution at the only available carbon (C-4), the reaction would proceed through a high-energy cationic intermediate (a sigma complex). This intermediate would be severely destabilized by the adjacent, strongly electron-withdrawing trifluoromethyl group at C-5, making the reaction pathway energetically unfavorable. In general, electron-withdrawing groups on aromatic rings are deactivating and direct incoming electrophiles to the meta position. youtube.com For the C-4 position of this imidazole, this principle suggests a significant barrier to substitution.

The pronounced electron deficiency of the this compound ring makes it an excellent candidate for nucleophilic attack. cymitquimica.com The carbon atoms of the imidazole ring, particularly C-2 and C-4, become significantly more electrophilic and thus susceptible to attack by nucleophiles. While specific studies on ring-opening reactions for this exact molecule are not prevalent, the electronic properties suggest that strong nucleophiles could potentially lead to the formation of a stable Meisenheimer-like intermediate, which could subsequently undergo ring cleavage under appropriate conditions. This heightened reactivity towards nucleophiles is a key feature conferred by the bis(trifluoromethyl) substitution.

Derivatization Strategies at the Imidazole Nitrogen (N-H and N-Substituted)

The increased acidity of the N-H proton makes the derivatization at the imidazole nitrogen a facile process. N-alkylation and N-arylation are common strategies to modify the properties of imidazole-containing compounds. researchgate.netciac.jl.cn

N-Alkylation: This can be readily achieved by deprotonating the imidazole with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an alkyl halide. ciac.jl.cnbeilstein-journals.org The resulting anion is a potent nucleophile that readily reacts with various alkylating agents. researchgate.net The use of phase-transfer catalysts can also facilitate these reactions, sometimes even in the absence of a solvent. researchgate.net

N-Arylation: The introduction of aryl groups at the nitrogen atom is typically accomplished through cross-coupling reactions. researchgate.net Catalytic systems based on copper or palladium are often employed to couple the imidazole with aryl halides or arylboronic acids, providing access to a wide range of N-arylated derivatives. organic-chemistry.org

The table below summarizes general conditions for these transformations, which are applicable to this compound due to its enhanced N-H acidity.

| Transformation | Reagents & Conditions | Product Type | Reference(s) |

| N-Alkylation | 1. Base (e.g., NaH, KOH) 2. Alkyl Halide (R-X) | N-Alkyl Imidazole | ciac.jl.cn, beilstein-journals.org |

| N-Arylation | 1. Aryl Halide (Ar-X) or Arylboronic Acid 2. Catalyst (e.g., CuI, Pd complex) 3. Base (e.g., KOH, K2CO3) | N-Aryl Imidazole | researchgate.net, beilstein-journals.org, organic-chemistry.org |

Functionalization at Unsubstituted Carbon Positions (C-4)

Direct functionalization of the C-4 position is challenging due to the electronic deactivation of the ring. However, modern synthetic methods offer potential pathways. One of the most viable strategies is direct metallation, where a strong organometallic base (like n-butyllithium) is used to deprotonate the C-4 position. The acidity of this C-H bond is enhanced by the adjacent electron-withdrawing -CF3 group at C-5. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to install new functional groups. This lithiation-electrophilic quench sequence has been successfully applied to functionalize other substituted imidazole systems. nih.gov

Reactivity of Trifluoromethyl Groups and Their Transformations

The trifluoromethyl group is renowned for its high chemical and thermal stability, largely due to the strength of the carbon-fluorine bond. mdpi.com It is generally considered a robust and inert functional group. tcichemicals.com However, under specific and often harsh conditions, the -CF3 group can be induced to react.

Transformations of aromatic trifluoromethyl groups often require "anionic activation," which typically involves the presence of a strong electron-donating group that can stabilize an intermediate negative charge. nih.govlookchem.com In the case of this compound, the electron-deficient nature of the ring itself may provide a sufficient electronic sink to enable certain transformations. For instance, selective C-F bond cleavage or conversion of the -CF3 group into a carbonyl or other functional group has been achieved in other systems, usually requiring potent reagents like strong Lewis acids or specialized catalytic systems. tcichemicals.com However, these transformations are not common and would require tailored conditions for this specific substrate.

Stepwise Reaction Mechanisms and Reaction Pathway Elucidation

Understanding the reaction mechanisms provides insight into the reactivity of this compound.

N-Alkylation/Arylation: The mechanism begins with the deprotonation of the acidic N-H proton by a base, forming a potent imidazolide (B1226674) anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in an SN2 reaction) or participating in a catalytic cycle for N-arylation (e.g., reductive elimination from a metal center). beilstein-journals.orgbeilstein-journals.org

[3+2] Cycloaddition: While not a reaction of this compound itself, the synthesis of the core structure or its derivatives often involves cycloaddition reactions. For example, the construction of 5-(trifluoromethyl)imidazoles has been achieved through a silver-mediated [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides. acs.org The proposed mechanism involves the 1,3-dipolar cycloaddition of the ylide onto the C=N bond of the imidoyl chloride, followed by elimination and aromatization to yield the imidazole ring. Similar cycloaddition strategies using nitrile imines as 1,3-dipoles are also powerful methods for constructing fluorinated heterocycles like triazoles and could be adapted for imidazole synthesis. nih.govacs.org These pathways highlight the utility of building block approaches to access such highly functionalized heterocyclic systems.

Studies on Intermediate Formation and Trapping in Imidazole Synthesis

The synthesis of the imidazole ring is a cornerstone of heterocyclic chemistry, with various methods developed to construct this important scaffold. Understanding the reaction mechanisms, particularly the formation and nature of intermediates, is crucial for optimizing reaction conditions and expanding the scope of these synthetic routes. For complex molecules like this compound, the synthesis often involves multi-step reactions where transient species play a pivotal role.

One of the well-established methods for imidazole synthesis is the van Leusen reaction. While direct studies on the intermediate trapping for the synthesis of this compound are not extensively documented in publicly available literature, mechanistic investigations into the synthesis of related trifluoromethyl-containing imidazoles provide significant insights. For instance, the synthesis of 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles through a modified van Leusen approach offers a plausible mechanistic pathway that can be extrapolated to understand the formation of the 2,5-bis(trifluoromethyl) analogue. nih.gov

The proposed mechanism involves several key steps and the formation of distinct intermediates. nih.gov The reaction typically starts with the deprotonation of a suitable precursor, such as p-toluenesulfonylmethyl isocyanide (TosMIC), by a base to form a nucleophilic carbanion. This carbanion is a crucial intermediate that initiates the ring formation process.

In a hypothetical synthesis of this compound based on this chemistry, the key reactive species would likely involve a trifluoromethylated imidoyl halide and a trifluoromethylated nucleophile. The reaction would proceed through the following proposed intermediates:

Nucleophilic Attack and Adduct Formation: The nucleophilic species, likely a carbanion bearing a trifluoromethyl group, would attack the electrophilic carbon of a trifluoroacetimidoyl derivative. This results in the formation of an initial adduct, a key acyclic intermediate.

Intramolecular Cyclization: This linear adduct would then undergo an intramolecular cyclization. This step is facilitated by the nucleophilic attack of a nitrogen atom onto an electrophilic carbon within the same molecule, leading to the formation of the five-membered ring structure of the imidazole precursor.

Aromatization: The final step involves the elimination of a leaving group, such as the tosyl group in the van Leusen reaction, to yield the aromatic imidazole ring.

A plausible reaction pathway for the formation of a trifluoromethyl-substituted imidazole, adapted from related syntheses, is presented below. This highlights the key proposed intermediates.

Coordination Chemistry and Metal Complexes of 2,5 Bis Trifluoromethyl 1h Imidazole Derivatives

Ligand Design Principles Incorporating Bis(trifluoromethyl)imidazole Moieties

The design of ligands for coordination chemistry is a foundational aspect of developing new metal complexes with tailored properties. Incorporating 2,5-bis(trifluoromethyl)-1H-imidazole moieties into ligand structures is a strategic choice driven by the unique electronic and steric effects of the trifluoromethyl (CF3) groups. rsc.org

The primary principle behind using this building block is the powerful electron-withdrawing nature of the two CF3 groups. Fluorine is the most electronegative element, and the CF3 group is known to be a strong electron-withdrawing substituent, comparable in effect to cyano (CN) or nitro (NO2) groups. rsc.org This has a profound impact on the imidazole (B134444) ring:

Modulation of Basicity: The inductive effect of the CF3 groups significantly reduces the electron density on the imidazole ring, particularly on the nitrogen donor atoms. This lowers the basicity (pKa) of the ligand, making it a weaker Lewis base compared to its non-fluorinated counterpart. This modulation allows for fine-tuning of the metal-ligand bond strength.

Enhanced Lewis Acidity of the Metal Center: When the fluorinated imidazole ligand coordinates to a metal ion, its poor electron-donating capability enhances the Lewis acidity of the metal center. rsc.org This can make the resulting complex more reactive in certain catalytic applications or influence its interaction with other molecules.

Steric Influence: The CF3 groups are bulkier than hydrogen atoms. rsc.org This steric hindrance can influence the coordination number and geometry of the resulting metal complex, potentially preventing the formation of more crowded structures and favoring specific isomers.

Increased Hydrophobicity and Stability: The presence of multiple fluorine atoms increases the lipophilicity and hydrophobicity of the ligand and the resulting complexes. acs.orgnih.gov This can improve solubility in non-polar solvents and enhance the stability of the material in aqueous or humid environments. acs.org

These principles make this compound a valuable synthon for creating ligands intended for use in catalysis, materials science, and the development of complexes with specific electrochemical properties.

Synthesis and Characterization of Metal Complexes (e.g., Ru(II), Cu, Ag, Pb(II), Sr(II), Zn(II), Tb(III), Co, Mn, Ni) with Imidazole-Based Ligands

The synthesis of metal complexes using ligands derived from this compound generally follows established coordination chemistry protocols. The typical method involves the stoichiometric reaction of a suitable metal salt (e.g., chlorides, nitrates, fluorides, or perchlorates) with the imidazole-based ligand in an appropriate solvent or solvent mixture. researchgate.netresearchgate.net The choice of solvent depends on the solubility of the precursors, and reactions can be carried out at room temperature or with heating (solvothermal methods) to facilitate complex formation and crystallization. rsc.orgosti.gov

Complexes with a wide array of metals can be synthesized. For instance, reactions of cobalt(II), nickel(II), copper(II), and zinc(II) fluorides with imidazole have been shown to produce complexes of the type [M(im)6]F2·XH2O. researchgate.netresearchgate.net Similar synthetic strategies can be applied to the more sterically hindered and electronically modified this compound ligand, although the resulting stoichiometry and coordination number may differ. The synthesis of complexes with metals such as Ru(II), Ag(I), Pb(II), Sr(II), Mn(II), and Tb(III) would proceed analogously, by combining the ligand with a corresponding metal salt. nih.govmdpi.com

Characterization of these complexes is crucial to confirm their structure and properties. Standard techniques include:

Single-Crystal X-ray Diffraction: Provides definitive information on the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Used to identify the coordination of the imidazole ligand to the metal center, often observed by a shift in the C=N and ring stretching vibrational bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to characterize the ligand environment in solution. ¹⁹F NMR is particularly useful for confirming the integrity of the CF3 groups.

Elemental Analysis: Confirms the empirical formula and purity of the synthesized complex. researchgate.net

Magnetic Susceptibility Measurements: Determines the magnetic properties of paramagnetic complexes, such as those containing Co(II), Ni(II), and Mn(II), which helps in assigning the geometry and spin state of the metal center. researchgate.netresearchgate.net

The this compound ligand can adopt several coordination modes, primarily dictated by the reaction conditions and the nature of the metal ion.

Monodentate Coordination: The most common mode is monodentate coordination through one of the imidazole nitrogen atoms to a single metal center.

Bridging Ligand: Upon deprotonation of the N-H proton, the resulting imidazolate anion can act as a bridging ligand, linking two metal centers. This is a key feature in the construction of polynuclear complexes and coordination polymers.

The coordination geometry around the metal center is heavily influenced by the metal's preferred geometry and the steric bulk of the ligands. For transition metals like Co(II), Ni(II), and Zn(II), octahedral geometries are common, often with six coordinating ligands. researchgate.netresearchgate.net For instance, complexes with the general formula [M(imidazole)6]²⁺ have been characterized as having an octahedral CoN6, NiN6, or ZnN6 core. researchgate.netresearchgate.net However, the significant steric presence of the two CF3 groups in this compound may favor lower coordination numbers, such as four-coordinate (tetrahedral or square planar) or five-coordinate (trigonal bipyramidal or square pyramidal) geometries. nih.gov

The strong inductive electron-withdrawing effect of the CF3 groups decreases the σ-donating ability of the imidazole nitrogen. rsc.org This results in a comparatively weaker metal-ligand (M-N) bond in a purely σ-bonding context. However, this electronic modification can enhance the stability of the complex in other ways:

Increased Metal Lewis Acidity: By reducing the electron density donated to the metal, the ligand increases the effective positive charge on the metal center, making it a stronger Lewis acid. This can enhance the metal's ability to activate substrates in catalytic cycles. rsc.org

Oxidative Stability: The electron-poor nature of the ligand makes the resulting metal complex more resistant to oxidation. A lower electron density on the metal center makes it more difficult to remove an electron.

Kinetic Inertness: Changes in the electronic structure can affect the lability of the complex. For some metals, such as Co(III), stronger ligand fields can lead to kinetically inert species. nih.gov

Hydrophobic Shielding: The fluorine atoms provide a hydrophobic sheath around the metal center, which can protect the metal-ligand bond from hydrolytic attack, thereby increasing the complex's stability in the presence of water. acs.org

These effects are summarized in the table below.

| Feature | Influence of 2,5-bis(trifluoromethyl) groups | Consequence on Complex Properties |

| Electronic Effect | Strong electron-withdrawing (-I effect) | Decreased ligand basicity; increased Lewis acidity of the metal center. rsc.org |

| Steric Effect | Increased bulk around coordination site | Favors lower coordination numbers; influences specific geometries. rsc.org |

| Bonding | Weaker σ-donation from nitrogen | Modulates metal-ligand bond strength; enhances oxidative stability. |

| Hydrophobicity | Increased due to C-F bonds | Enhances stability in aqueous media; improves solubility in fluorinated solvents. acs.org |

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. escholarship.orgrsc.org The use of functionalized imidazole linkers is a prominent strategy in the design of these materials, particularly a subclass known as Zeolitic Imidazolate Frameworks (ZIFs). acs.org

The synthesis of CPs and MOFs using this compound derivatives typically involves solvothermal or hydrothermal methods. rsc.orgosti.gov In this approach, a metal salt and the imidazole-based linker are heated in a solvent (like dimethylformamide or ethanol) in a sealed vessel. The elevated temperature and pressure facilitate the self-assembly of the metal nodes and organic linkers into a crystalline, porous framework. The choice of metal, linker, solvent, and temperature can direct the formation of different network topologies (the underlying pattern of connections). rsc.org

Using a perfluoroalkylated linker like this compound (or its derivatives designed for extension, e.g., by adding carboxylate groups) in MOF construction offers distinct advantages for creating functional materials. nih.gov The strategy of "fluorination" is employed to impart specific properties to the resulting MOF. rsc.org

The key reasons for exploiting this linker include:

Pore Environment Tuning: The CF3 groups line the pores of the MOF, creating a "fluorine-decorated" internal surface. nih.gov This fluorinated environment is chemically distinct from a standard hydrocarbon surface.

Enhanced Hydrophobicity: Fluorination is a well-established method to increase the hydrophobicity of a material. acs.org This makes fluorinated MOFs more stable in the presence of water or humidity, which is a critical advantage over many conventional MOFs that can decompose upon exposure to moisture.

Modulation of Framework-Guest Interactions: The unique electronic character of the fluorinated pores can lead to selective interactions with specific guest molecules, which is crucial for separation applications. nih.gov

A primary application for fluorinated MOFs is in the field of gas adsorption and separation. rsc.orgnih.gov The pore size, shape, and chemical environment of a MOF can be precisely engineered by selecting the appropriate metal node and organic linker. researchgate.net

In MOFs constructed from fluorinated imidazole linkers, the CF3 groups play a direct role in gas adsorption. The highly electronegative fluorine atoms and the corresponding electron-deficient carbon atoms create specific adsorption sites. These sites can interact favorably with guest molecules that have complementary electronic features. nih.gov

A significant area of research is the selective capture of CO2. The carbon atom in CO2 is partially positive (electrophilic) and can engage in favorable electrostatic interactions with the electronegative fluorine atoms lining the pores. nih.gov This can lead to a higher affinity and selectivity for CO2 over other gases like N2, H2, or CH4, which lack similar polarity. nih.govresearchgate.net

Research findings on gas adsorption in fluorinated MOFs often highlight these selective interactions. The table below summarizes typical data and observations from studies on such materials.

| Gas | Adsorption Property | Rationale based on Fluorination |

| CO₂ | High selectivity and uptake capacity | Favorable electrostatic interactions between electronegative F atoms and the electrophilic C atom of CO₂. nih.gov |

| Fluorinated Gases (HFCs) | High adsorption capacity | "Fluorous-fluorous" interactions between the fluorinated framework and fluorinated gas molecules. nih.gov |

| CH₄ / N₂ | Lower uptake compared to CO₂ | Weaker interactions with the fluorinated pore surface. researchgate.net |

| H₂O | Reduced uptake (hydrophobicity) | Repulsive interactions between water and the nonpolar C-F groups, leading to enhanced water stability. acs.org |

Applications in Advanced Materials Science and Catalysis

Functional Materials Incorporating 2,5-bis(trifluoromethyl)-1H-imidazole Derivatives

The incorporation of the this compound moiety into larger molecular structures has led to the development of functional materials with tailored electronic and optical properties. These materials are at the forefront of research in organic electronics, solar energy conversion, and smart materials.

Derivatives of imidazole (B134444), particularly phenanthroimidazole (PI) and benzimidazole (B57391) (BI), are extensively used in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net These compounds often serve as emitters, hosts, or electron-transporting materials due to their excellent photoluminescence, electrochemical stability, and thermal properties. researchgate.net The introduction of trifluoromethyl groups, as seen in derivatives of this compound, is a key strategy for tuning the performance of these materials. For instance, trifluoromethyl groups can enhance the electron-accepting and electron-transporting capabilities of the imidazole core. acs.org

Research into deep-blue emitters for OLEDs has explored imidazole derivatives functionalized with trifluoromethylphenyl groups. acs.org These materials are designed to have wide energy gaps and specific excited state characteristics, such as hybridized local and charge transfer (HLCT), which are crucial for achieving high efficiency. researchgate.net The position of the trifluoromethyl-bearing phenyl group on the imidazole ring—whether at the N1 or C2 position—significantly influences the material's electronic properties and, consequently, the performance of the OLED device. acs.org For example, attaching the acceptor group at the C2 position has been shown to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level more effectively than attachment at the N1 position, which can facilitate better electron injection. acs.org

The thermal stability of these materials is a critical factor for the longevity and reliability of OLED devices. Imidazole derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, which is advantageous for the vacuum deposition processes used in device fabrication. researchgate.netrsc.org

| Property | Observation in Imidazole-based OLED Materials | Source |

| Function | Emitters, hosts, and electron-transporting materials | researchgate.net |

| Key Derivatives | Phenanthroimidazole (PI), Benzimidazole (BI) | researchgate.net |

| Effect of CF3 Groups | Enhances electron-accepting/transporting properties | acs.org |

| LUMO Energy Level | Lowered by CF3-phenyl substitution, aiding electron injection | acs.org |

| Thermal Stability | Generally high, with decomposition temperatures >400°C | researchgate.netrsc.org |

Imidazole derivatives are key components in dye-sensitized solar cells (DSSCs), where they are used as organic dyes (sensitizers) and as components of the electrolyte. nih.govnih.gov The efficiency of a DSSC is heavily dependent on the properties of the sensitizing dye, which must absorb light effectively and inject electrons into the semiconductor's conduction band. nih.gov The amphoteric nature of the imidazole motif allows it to be used as a donor, acceptor, or linker within the dye's molecular structure. nih.gov

The introduction of trifluoromethyl groups onto the imidazole core is a promising strategy for enhancing DSSC performance. These electron-withdrawing groups can help in tuning the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels of the dye to optimize light-harvesting and charge transfer processes. nih.gov Furthermore, the hydrophobic nature of fluorinated compounds can help prevent charge recombination at the semiconductor-electrolyte interface, a common loss mechanism in DSSCs. nih.gov

While specific studies on this compound in DSSCs are not widely reported, research on related imidazole derivatives demonstrates the potential. For example, modifying the substituents on the imidazole ring has been shown to significantly impact the power conversion efficiency (PCE) of the solar cell. researchgate.net Computational studies using Density Functional Theory (DFT) are often employed to predict the electronic structure and potential performance of new imidazole-based dyes before their synthesis. researchgate.net

Electrochromic materials, which change color in response to an electrical potential, are used in applications like smart windows, displays, and mirrors. Organic electrochromic materials often consist of polymers that can be reversibly oxidized and reduced. Imidazole and its derivatives, particularly when copolymerized with other electroactive units like carbazoles, have been explored for these applications. researchgate.netmdpi.com

The incorporation of imidazole units can influence the color, switching speed, and stability of the electrochromic polymer. While direct applications of this compound in this area are still emerging, the strong electron-withdrawing properties of the trifluoromethyl groups would be expected to significantly alter the redox potentials of the resulting polymers. This could lead to materials with different color states or lower switching voltages.

Furthermore, imidazolium-based ionic liquids are used as electrolytes in electrochromic devices. fudan.edu.cn These electrolytes facilitate ion transport between the electrodes, enabling the color-changing redox reactions. The presence of fluorine in these ionic liquids can enhance their thermal and electrochemical stability.

Catalytic Applications of this compound and its Metal Complexes

The nitrogen atoms in the imidazole ring can act as a Brønsted base, a hydrogen-bond donor/acceptor, or a ligand for metal ions, making imidazole and its derivatives versatile in catalysis. The presence of two CF3 groups in this compound dramatically influences its electronic properties, making it a subject of interest for both organocatalysis and transition metal catalysis.

Imidazole itself can function as an organocatalyst for various chemical transformations. ias.ac.in The introduction of electron-withdrawing trifluoromethyl groups, as in this compound, reduces the basicity of the nitrogen atoms. While this might decrease its efficacy in base-catalyzed reactions, it can enhance its role as a hydrogen-bond donor catalyst. Structurally related compounds, such as 3,5-bis(trifluoromethyl)phenylammonium triflate, have been successfully employed as potent organocatalysts. jourcc.com

In the realm of transition metal catalysis, the imidazole ring is a common ligand. Metal complexes derived from 1H-imidazole have been synthesized and studied for their catalytic and electrochemical properties. bohrium.com The electronic properties of the imidazole ligand are crucial in tuning the reactivity of the metal center. The strong sigma-donating properties of imidazole ligands can influence the redox potential of the metal. For example, an iron complex with imidazole-derived carbene ligands showed a significantly different oxidation potential compared to its triazole analogue. nih.gov By replacing hydrogen atoms with trifluoromethyl groups, the electron-donating ability of the this compound ligand would be substantially reduced. This modification can stabilize lower oxidation states of the metal center and alter the catalytic activity, potentially opening up new reaction pathways or enhancing selectivity in processes like oxidation or reduction reactions. researchgate.net

The capture and sequestration of carbon dioxide (CO2) is a critical area of research to mitigate climate change. Fluorinated compounds, including fluorinated ionic liquids and metal-organic frameworks (F-MOFs), are recognized for their "CO2-philic" (CO2-attracting) properties, which can enhance CO2 capture and separation. researchgate.net The affinity for CO2 is partly attributed to favorable interactions between the quadrupole of the CO2 molecule and the polarized C-F bonds.

Aqueous solutions of imidazoles have been investigated as potential solvents for CO2 capture, offering high stability and low vapor pressure compared to traditional amines. ntnu.no The efficiency of CO2 absorption is related to the basicity (pKa) of the imidazole. ntnu.no While this compound has a lower basicity, its high fluorine content makes it a compelling candidate for physisorption-based CO2 capture systems.

Studies on ionic liquids have shown that fluorination of the anion or cation can significantly increase CO2 solubility. frontiersin.org Specifically, anions containing trifluoromethyl groups, such as bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻), exhibit high CO2 solubilities. frontiersin.org This suggests that frameworks and materials built from this compound could exhibit enhanced CO2 capture capacities, making them promising for developing new technologies for CO2 separation from flue gas or the atmosphere. researchgate.netmdpi.com

Advanced Catalytic Oxidation and Reduction Processes

The unique electronic properties of the this compound ligand, imparted by the strongly electron-withdrawing trifluoromethyl groups, make it a compelling candidate for the development of advanced catalysts. While direct catalytic applications of the isolated compound are not extensively documented, its role as a ligand in transition metal complexes is of significant interest for mediating challenging oxidation and reduction reactions. The principles of its potential catalytic activity can be understood through the performance of structurally related fluorinated and imidazole-based catalytic systems.

The electron-deficient nature of the imidazole ring in this compound can enhance the catalytic activity of a coordinated metal center. The trifluoromethyl groups withdraw electron density from the imidazole ring, which in turn can modulate the redox potential of the metal center, making it more amenable to participating in electron transfer processes that are fundamental to both oxidation and reduction catalysis.

While specific studies detailing the use of this compound in catalytic oxidation are limited in publicly available research, the broader class of imidazole-containing ligands has been successfully employed in various oxidation reactions. For instance, iron(III) complexes incorporating nitrogen-based ligands such as imidazole have been investigated as catalysts for the oxidative degradation of environmental pollutants. In a study on the oxidation of 2,4,6-tribromophenol (B41969) (TrBP), an iron(III) complex with a terpyridine ligand, which shares coordination features with imidazole-based systems, demonstrated significant catalytic activity. The turnover number for the degradation of TrBP was reported to be 1890, with a debromination turnover number of 4020, highlighting the potential of such complexes in environmental remediation applications.

In the realm of catalytic reduction, research has explored the use of rhenium(I) complexes bearing substituted imidazole-pyridine ligands for the photocatalytic reduction of carbon dioxide (CO₂). nih.govrsc.orguky.edu These studies provide valuable insights into how the electronic properties of the imidazole ligand can influence catalytic performance. A series of Re(I) pyridyl imidazole complexes were synthesized and evaluated for their ability to reduce CO₂ to formic acid (HCO₂H) and carbon monoxide (CO). The catalytic activity was found to be dependent on the electronic nature of the substituents on the imidazole ring.

For example, a complex with an acceptor-pendant group (RC4) exhibited a high turnover number (TON) of 844 for the production of formic acid with 86% carbon selectivity. nih.govrsc.org In contrast, a complex with a π-bridge on the imidazole ring (RC2) showed a TON of 150 for CO generation. nih.gov These findings underscore the critical role that ligand design, including the incorporation of electron-withdrawing groups like trifluoromethyl, can play in directing the selectivity and efficiency of catalytic reductions. The data from these studies on related imidazole-based catalysts are summarized in the tables below.

Table 1: Catalytic Oxidation of 2,4,6-tribromophenol with an Iron(III)-Terpyridine Complex

| Substrate | Catalyst | Oxidant | Turnover Number (Degradation) | Turnover Number (Debromination) |

| 2,4,6-tribromophenol | mer-[FeCl₃(terpy)] | KHSO₅ | 1890 | 4020 |

Table 2: Photocatalytic CO₂ Reduction with Rhenium(I)-Pyridyl Imidazole Complexes

| Catalyst | Product | Turnover Number (TON) | Carbon Selectivity (%) |

| RC4 (Acceptor-pendant) | Formic Acid | 844 | 86 |

| RC2 (π-bridge) | Carbon Monoxide | 150 | - |

| RC3 | Hydrogen | 362 | - |

| RC5 | Hydrogen | - | - |

Theoretical and Computational Investigations of 2,5 Bis Trifluoromethyl 1h Imidazole

Electronic Structure Analysis and Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of fluorinated imidazoles. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics. For imidazole (B134444) derivatives, DFT calculations are frequently performed using functionals like B3LYP to determine geometric and electronic structures. bohrium.comresearchgate.net

The electronic behavior of 2,5-bis(trifluoromethyl)-1H-imidazole is heavily influenced by the two trifluoromethyl (-CF₃) groups attached to the imidazole ring. These groups are potent electron-withdrawing entities due to the high electronegativity of fluorine atoms. This leads to a strong negative inductive effect (-I), where electron density is pulled away from the imidazole ring through the sigma (σ) bonds.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity. irjweb.com

For imidazole derivatives, a large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com In the case of this compound, the strong electron-withdrawing nature of the -CF₃ groups is expected to significantly lower the energy of both the HOMO and LUMO. This general lowering of orbital energies makes the molecule less susceptible to electrophilic attack but more reactive towards nucleophiles.

Computational studies on related molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, show how DFT calculations can determine these energy levels and predict reactivity. acs.org The analysis of the molecular electrostatic potential (MESP) map for similar compounds helps to identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the electron-deficient regions would be centered around the carbon atoms attached to the trifluoromethyl groups, making them potential sites for nucleophilic attack.

Table 1: Theoretical Data for Related Imidazole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Imidazole (IM) | DFT/B3LYP | -6.34 | -0.22 | 6.12 |

| 2-Methylimidazole (MIM) | DFT/B3LYP | -6.12 | -0.11 | 6.01 |

| Benzimidazole (B57391) (BIM) | DFT/B3LYP | -5.93 | -0.79 | 5.14 |

Data sourced from studies on related imidazole compounds for comparative purposes. irjweb.comresearchgate.net

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules. For this compound, MD simulations could reveal the rotational dynamics of the trifluoromethyl groups and the flexibility of the imidazole ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can be correlated with experimental data to confirm the molecular structure.

DFT calculations at the B3LYP level have been successfully used to predict the vibrational frequencies and NMR spectra of various imidazole derivatives. researchgate.netmdpi.com For instance, in a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the calculated ¹H and ¹³C NMR chemical shifts showed good agreement with experimental values. researchgate.net Similarly, the theoretical IR spectrum of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivatives matched well with experimental findings. mdpi.com

For this compound, one would expect characteristic IR stretching frequencies for the C-F bonds and the imidazole ring vibrations. In the ¹⁹F NMR spectrum, the chemical shift of the CF₃ groups would be a key identifier. Spectroscopic data for a related compound, 1-Benzyl-4,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole, provides some insight. nih.gov

Table 2: Spectroscopic Data for a Related Trifluoromethyl Imidazole Derivative

| Compound | Technique | Observed Peaks |

|---|---|---|

| 1-Benzyl-4,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole | ¹H NMR (600 MHz, CDCl₃) | δ: 7.33–7.27 (m, 3H), 6.93–6.92 (m, 2H), 5.30 (s, 2H), 2.23 (s, 3H), 2.04 (s, 3H) |

| ¹³C NMR (151 MHz, CDCl₃) | δ: 138.3, 136.0, 129.3, 129.1, 128.2 (q, ¹J(C-F) = 312.2 Hz), 128.0, 126.5 (q, ³J(C-F) = 2.8 Hz), 126.1, 48.6, 13.1, 9.9 | |

| ¹⁹F NMR (565 MHz, CDCl₃) | δ: -47.2 (s, CF₃) |

Data from a study on a related compound for illustrative purposes. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound. These interactions govern the crystal packing, which in turn influences physical properties like melting point and solubility.

For this compound, several types of intermolecular interactions are expected. The presence of the N-H group allows for hydrogen bonding, where it can act as a hydrogen bond donor. The sp²-hybridized nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor. mdpi.com Furthermore, the fluorine atoms of the trifluoromethyl groups can participate in weaker C-H···F and F···F interactions, as well as lone pair···π interactions. researchgate.net

Crystal structure analysis of related fluorinated imidazoles, such as 2-(trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile, provides valuable information. The crystal packing of this molecule is stabilized by a network of intermolecular interactions. nih.gov

Hydrogen bonding is a dominant intermolecular force in the crystal structures of many imidazole derivatives. bohrium.com The N-H group of the imidazole ring typically forms strong N-H···N hydrogen bonds with the acceptor nitrogen of an adjacent molecule, often leading to the formation of infinite chains or tapes. metu.edu.trbiorxiv.org

Table 3: Crystal Data for a Related Fluorinated Imidazole

| Compound | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile |

|---|---|

| Formula | C₆HF₃N₄ |

| Space Group | P 2₁ 2₁ 2₁ |

| Cell Length a | 6.327 Å |

| Cell Length b | 7.943 Å |

| Cell Length c | 14.558 Å |

| Cell Angle α | 90.00° |

| Cell Angle β | 90.00° |

| Cell Angle γ | 90.00° |

Data sourced from the Crystallography Open Database for a related compound. nih.gov

Supramolecular Assembly Driven by Fluorine Interactions

The supramolecular assembly of this compound is significantly influenced by the presence of multiple fluorine atoms, leading to a complex interplay of non-covalent interactions. While direct crystallographic studies on this specific compound are not extensively reported in the reviewed literature, theoretical and computational investigations on analogous fluorinated organic molecules provide a strong basis for understanding its solid-state behavior. The trifluoromethyl groups are potent electron-withdrawing moieties, which polarize the C-F bonds and create localized areas of positive and negative electrostatic potential on the molecular surface. This electronic landscape is a key determinant of the supramolecular architecture.

The interactions involving fluorine are not merely passive steric contributors but are active participants in directing the crystal packing. These can be broadly categorized into hydrogen bonds and fluorine-fluorine interactions. The imidazole N-H group is a classic hydrogen bond donor, and it is expected to form strong N-H···N hydrogen bonds, a common feature in imidazole-containing structures. However, the presence of highly electronegative trifluoromethyl groups can also promote the formation of weaker C-H···F hydrogen bonds.

In Silico Studies for Structure–Activity Relationship Elucidation (excluding biological outcomes)

In silico methods, particularly those based on Density Functional Theory (DFT), provide significant insights into the structure-activity relationships of this compound by calculating a range of molecular descriptors. These descriptors help to rationalize the molecule's reactivity and potential interactions without detailing specific biological outcomes.

The introduction of two electron-withdrawing trifluoromethyl (-CF3) groups onto the imidazole ring has a profound effect on its electronic properties. nih.gov DFT calculations on similar trifluoromethyl-substituted imidazole derivatives have shown that these groups significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This lowering of the LUMO level, in particular, indicates an increased electrophilicity of the molecule. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

Computational studies on related compounds, such as phenanthrimidazole ligands with a trifluoromethyl substituent, have demonstrated that the -CF3 group alters the π-conjugation of the heterocyclic system. nih.gov This modification of the electronic distribution is also evident in the calculated Molecular Electrostatic Potential (MEP) map. The MEP for this compound would be expected to show highly negative regions around the fluorine atoms and the nitrogen atom of the imidazole ring not bonded to hydrogen, indicating sites susceptible to electrophilic attack. Conversely, a positive region would be located around the N-H proton, highlighting its potential as a hydrogen bond donor.

Structure-activity relationship studies on other imidazole derivatives have utilized in silico tools to predict properties like absorption, distribution, metabolism, and excretion (ADME). researchgate.net For this compound, parameters such as lipophilicity (logP), aqueous solubility, and potential for membrane permeability can be calculated. The presence of the two trifluoromethyl groups would be predicted to significantly increase the lipophilicity of the molecule.

The following table summarizes key quantum chemical parameters that would be typically calculated in an in silico study of this compound, based on findings for analogous molecules. researchgate.net

| Molecular Descriptor | Predicted Influence of 2,5-bis(trifluoromethyl) groups | Rationale |

| HOMO Energy | Lowered | Strong electron-withdrawing nature of -CF3 groups. |

| LUMO Energy | Significantly Lowered | Increased electrophilicity due to -CF3 groups. nih.gov |

| HOMO-LUMO Gap | Altered | Influences chemical reactivity and kinetic stability. |

| Dipole Moment | Increased | High electronegativity of fluorine atoms creates significant bond dipoles. |

| Molecular Electrostatic Potential (MEP) | Highly Polarized | Negative potential around fluorine and nitrogen atoms, positive potential around N-H. |

| Lipophilicity (logP) | Increased | Fluorine substitution generally increases lipophilicity. |

These calculated parameters provide a foundational understanding of the molecule's intrinsic properties, which are essential for predicting its behavior in various chemical environments and for guiding the design of new derivatives with tailored characteristics.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Regioselective and Stereoselective Synthesis

While methods for the synthesis of trifluoromethylated imidazoles exist, the development of novel, efficient, and selective strategies for preparing 2,5-bis(trifluoromethyl)-1H-imidazole and its derivatives remains a key area of research. Future work could focus on:

Regiocontrolled Multi-component Reactions: Designing one-pot, multi-component reactions that allow for the precise placement of the two trifluoromethyl groups on the imidazole (B134444) ring is a significant challenge. scirp.orgresearchgate.netnih.gov Exploring new catalysts, such as bismuth(III) triflate, could facilitate these complex transformations under mild conditions. scirp.org

Asymmetric Synthesis: For applications where chirality is crucial, developing enantioselective and diastereoselective methods for the synthesis of substituted 2,5-bis(trifluoromethyl)-1H-imidazoles is paramount. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of substituents introduced onto the imidazole ring.

Flow Chemistry and Microreactor Technology: The use of microflow reactors could offer improved safety and efficiency for reactions involving potentially hazardous reagents or intermediates, such as those that might be used in the synthesis of highly fluorinated compounds. researchgate.net This technology can allow for precise control over reaction parameters, leading to higher yields and purities. researchgate.net

Late-Stage Trifluoromethylation: Investigating novel reagents and methods for the direct, late-stage introduction of the second trifluoromethyl group onto a pre-existing 2-(trifluoromethyl)imidazole scaffold would provide a more convergent and flexible synthetic approach.

Exploration of Bio-Inspired Imidazole Scaffolds with Bis(trifluoromethyl) Substitution

The imidazole moiety is a common feature in many biologically active natural products and pharmaceuticals. The incorporation of two trifluoromethyl groups could significantly enhance the biological activity of these scaffolds. Future research should explore:

Peptidomimetics and Bioisosteres: this compound could serve as a bioisosteric replacement for other aromatic or heteroaromatic rings in known bioactive molecules. The strong electron-withdrawing nature of the CF3 groups could alter the electronic properties of the molecule, potentially leading to improved binding affinity and metabolic stability. nih.gov

Enzyme Inhibitors: The imidazole core is known to coordinate with metal ions in the active sites of various enzymes. The bis(trifluoromethyl) substitution could modulate the coordinating ability of the imidazole nitrogen atoms, making these compounds interesting candidates for the development of novel enzyme inhibitors.

Antimicrobial and Anticancer Agents: The lipophilicity conferred by the trifluoromethyl groups could enhance the ability of these compounds to penetrate cell membranes. nih.gov Investigating the antimicrobial and anticancer properties of a library of this compound derivatives is a promising avenue for drug discovery. mdpi.com

Advanced Applications in Smart Materials and Responsive Systems

The unique electronic properties of this compound make it an attractive candidate for the development of "smart" materials that respond to external stimuli.

CO2-Responsive Materials: Imidazole-containing polymers have been shown to exhibit CO2-responsiveness. mdpi.com The electron-withdrawing trifluoromethyl groups could influence the pKa of the imidazole nitrogen, potentially leading to materials with tunable CO2 sensitivity for applications in gas capture and separation or as stimuli-responsive drug delivery systems. mdpi.com

Photochromic and Electrochromic Materials: By incorporating this compound into larger conjugated systems, it may be possible to create materials that change color in response to light (photochromism) or an applied voltage (electrochromism). The electron-accepting nature of the bis(trifluoromethyl)imidazole core could be leveraged to design novel donor-acceptor chromophores. rsc.org

Sensors for Anions and Cations: The hydrogen-bonding capabilities of the N-H proton, influenced by the adjacent trifluoromethyl groups, could be exploited for the design of selective sensors for anions. Conversely, the nitrogen atoms could act as ligands for metal cations, forming the basis for new colorimetric or fluorescent sensors.

Integration of this compound into Hybrid Materials and Nanostructures

The incorporation of this compound into larger material architectures could lead to novel hybrid materials and nanostructures with enhanced properties.

Metal-Organic Frameworks (MOFs): Using this compound as a linker in the synthesis of MOFs could result in materials with high porosity and thermal stability. The fluorinated pores could exhibit unique gas adsorption properties, particularly for fluorinated gases.